

Refinement of protocols for hyperpolarized δ -[1-¹³C]gluconolactone studies

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Compound of Interest

Compound Name: Sodium D-Gluconate-1-¹³C

Cat. No.: B12402388

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Technical Support Center: Hyperpolarized δ -[1-¹³C]gluconolactone Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyperpolarized δ -[1-¹³C]gluconolactone.

Frequently Asked Questions (FAQs)

Q1: What is hyperpolarized δ -[1-¹³C]gluconolactone used for?

Hyperpolarized δ -[1-¹³C]gluconolactone is a non-invasive imaging agent used to probe the activity of the pentose phosphate pathway (PPP) in vivo.^{[1][2][3][4]} Specifically, it allows for the real-time monitoring of 6-phosphogluconolactonase (PGLS) activity, an enzyme in the PPP.^[1] This technique is particularly useful in cancer research, as PPP flux is often upregulated in tumor cells to meet the metabolic demands of rapid proliferation and to maintain redox homeostasis. Studies have shown its potential to differentiate tumor tissue from normal brain tissue, monitor tumor burden, and assess early response to therapy in preclinical cancer models, such as glioblastoma.

Q2: What is the metabolic fate of hyperpolarized δ -[1- ^{13}C]gluconolactone in vivo?

Once injected, δ -[1- ^{13}C]gluconolactone is transported into cells, likely via glucose transporters. Inside the cell, it is first phosphorylated to 6-phospho- δ -[1- ^{13}C]gluconolactone. This intermediate is then metabolized by the enzyme 6-phosphogluconolactonase (PGLS) to produce 6-phospho-[1- ^{13}C]gluconate (6PG). The conversion rate of hyperpolarized δ -[1- ^{13}C]gluconolactone to [1- ^{13}C]6PG can be measured using ^{13}C magnetic resonance spectroscopy (MRS) to assess PGLS activity and PPP flux.

Q3: What are the typical polarization levels and T1 relaxation times for δ -[1- ^{13}C]gluconolactone?

The longitudinal relaxation time (T1) of hyperpolarized δ -[1- ^{13}C]gluconolactone is a critical parameter for in vivo studies. At 3 Tesla, the T1 has been reported to be approximately 31.7 ± 4.7 seconds. Polarization levels can achieve a signal enhancement of over 15,000-fold compared to thermal equilibrium.

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Low Signal-to-Noise Ratio (SNR) in vivo	<p>1. Low Polarization Level: Suboptimal DNP process. 2. Rapid T1 Decay: Delay between dissolution and injection, or long injection duration. 3. Suboptimal RF Coil Tuning/Matching: Poor transmission or reception of the ^{13}C signal. 4. Incorrect Flip Angles: Inefficient excitation of the hyperpolarized signal.</p>	<p>1. Optimize Polarization: Ensure the sample is properly prepared with the correct concentration of radical and cryoprotectant. Verify the temperature and microwave frequency of the polarizer are optimal. 2. Minimize Delays: Streamline the process from dissolution to injection. The injection should be rapid and timed precisely with the start of data acquisition. 3. Calibrate RF System: Perform regular quality assurance checks on the MRI system and coils. Ensure the ^{13}C coil is properly tuned and matched for the subject. 4. Optimize Pulse Sequence: Use validated flip angles for both the substrate (δ-[1-^{13}C]gluconolactone) and the product ([1-^{13}C]6PG) to maximize signal detection over the course of the experiment.</p>
Presence of γ -[1- ^{13}C]gluconolactone Peak	<p>In aqueous solutions, δ-[1-^{13}C]gluconolactone exists in equilibrium with its isomer, γ-[1-^{13}C]gluconolactone.</p>	<p>This is an expected phenomenon and not necessarily an issue. It is important to correctly identify and account for both peaks in the spectral analysis. The ratio of the metabolite ([1-^{13}C]6PG) to the total gluconolactone signal ($\delta + \gamma$) can be used for</p>

quantification to account for the equilibrium.

Imaging Artifacts

Eddy currents and RF interference can degrade image quality in hyperpolarized ^{13}C MRI.

Perform phantom studies to check for and minimize gradient-induced artifacts and RF interference. Post-processing correction methods can also be applied.

No or Low Conversion to $[\delta\text{-}^{13}\text{C}]\text{6PG}$ in a Model Expected to be Metabolically Active

1. Poor Substrate Delivery: Inadequate vascularization or blood-brain barrier penetration.
2. Low Enzyme Activity: The biological model may have inherently low PGLS activity.
3. Incorrect pH of Injectate: The pH of the final injected solution can affect cellular uptake and enzyme kinetics.

1. Verify Animal Model: Ensure the tumor model is well-established and vascularized. Confirm that $\delta\text{-}^{13}\text{C}$ gluconolactone crosses the blood-brain barrier in your specific model.
2. Perform In Vitro Assays: Confirm PGLS expression and activity in cell lysates or tissue homogenates from your model system.
3. Control Injectate pH: Ensure the dissolution buffer results in a final injectable solution with a physiological pH (around 7.4).

Experimental Protocols

Hyperpolarization of $\delta\text{-}^{13}\text{C}$ gluconolactone

A detailed protocol for the dynamic nuclear polarization (DNP) of $\delta\text{-}^{13}\text{C}$ gluconolactone is crucial for successful experiments.

Materials:

- $\delta\text{-}^{13}\text{C}$ gluconolactone
- Trityl radical (e.g., OX063)

- Glassing agents (e.g., water:glycerol mixture)
- DNP Polarizer (e.g., HyperSense)

Procedure:

- Prepare a solution of δ -[1-¹³C]gluconolactone (e.g., 2 M) in a water:glycerol mixture (e.g., 3:1 v/v).
- Add the trityl radical to the solution at a final concentration of approximately 15 mM.
- Freeze the sample and load it into the DNP polarizer.
- Polarize the sample at low temperature (e.g., 1.4 K) and in a high magnetic field (e.g., 3.35 T) using microwave irradiation for approximately 1.5 hours.
- Rapidly dissolve the hyperpolarized sample in a heated, buffered solution (e.g., phosphate-buffered saline) to the desired final concentration for injection.

In Vivo Administration and ¹³C MRS Acquisition

Animal Models:

- Orthotopic tumor models in rats are commonly used.

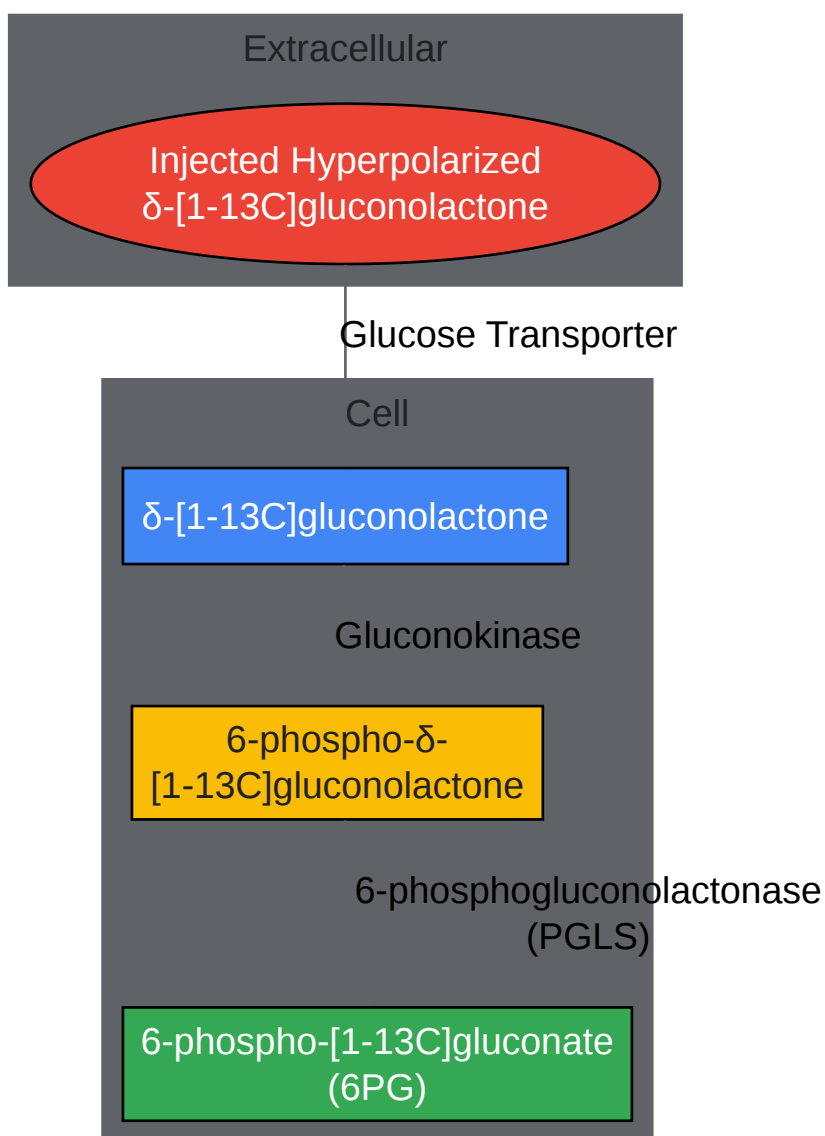
Procedure:

- Anesthetize the animal and place it in the MRI scanner.
- Insert a tail-vein catheter for injection of the hyperpolarized agent.
- Inject the hyperpolarized δ -[1-¹³C]gluconolactone solution (e.g., 37.8 mM) over a short period (e.g., 12 seconds).
- Begin dynamic ¹³C MRS data acquisition at the start of the injection.
- Use a pulse sequence capable of spectrally and spatially resolving the signals from δ -[1-¹³C]gluconolactone and its metabolic product, [1-¹³C]6PG (e.g., 2D echo-planar spectroscopic imaging - EPSI).

Quantitative Data Summary

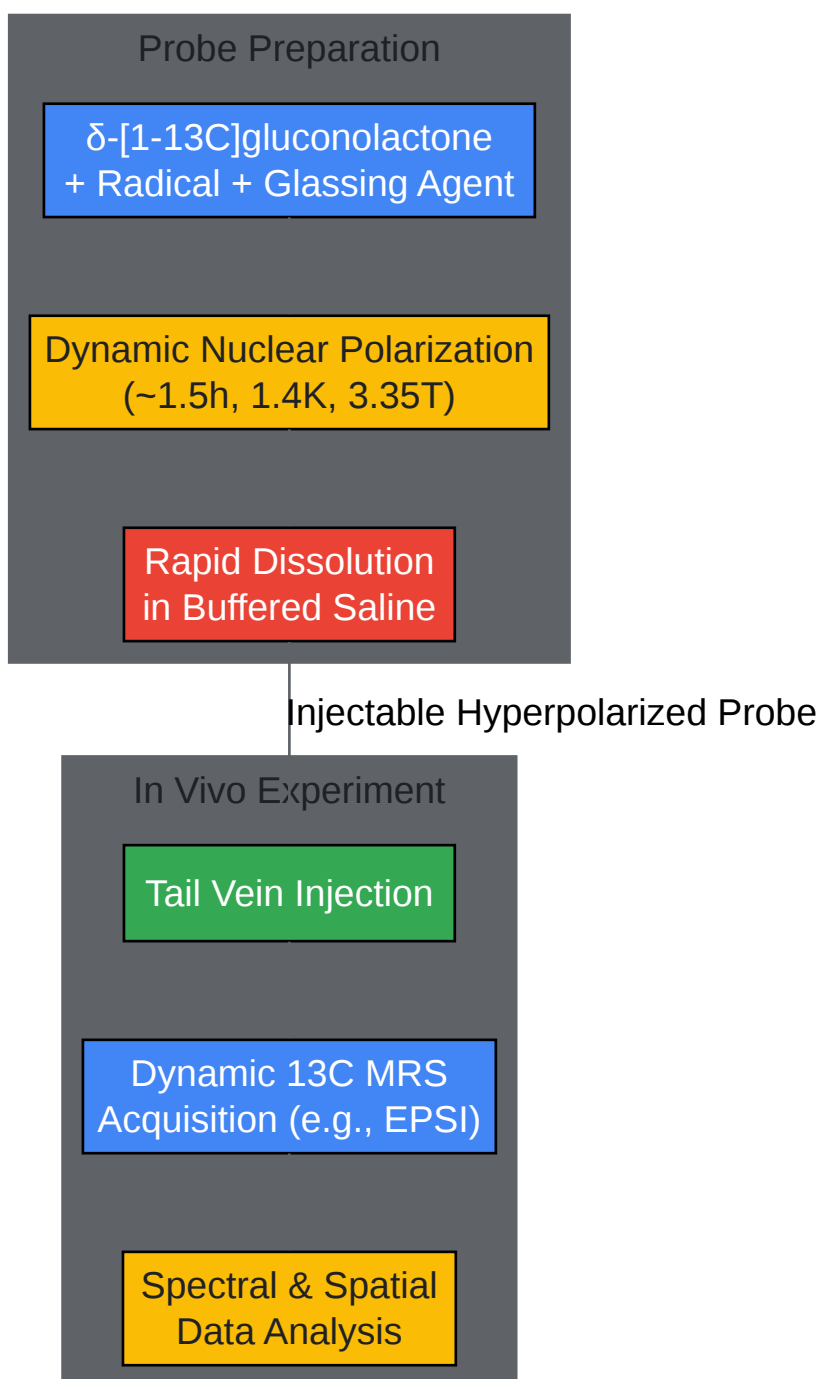
Parameter	Value	Experimental Context	Reference
T1 of δ -[1- ¹³ C]gluconolactone	31.7 \pm 4.7 s	At 3 T	
T1 of δ -[1- ¹³ C]gluconolactone	15.7 \pm 0.1 s	At 11.7 T	
Polarization Enhancement	~15,634-fold	-	
Final Concentration (In Vitro)	8 mM	Live cell studies	
Final Concentration (In Vivo)	37.8 mM	Rat studies	
Injection Volume (In Vivo)	2.2 mL	Rat studies	
Temporal Resolution	3 s	Dynamic ¹³ C MRS	

Visualizations



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Caption: Metabolic pathway of hyperpolarized δ -[1- ^{13}C]gluconolactone.



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Caption: Experimental workflow for hyperpolarized δ -[1- ^{13}C]gluconolactone studies.

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